molecular formula C25H18BrN3O2 B4814920 (4Z)-4-[[1-[(4-bromophenyl)methyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

(4Z)-4-[[1-[(4-bromophenyl)methyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B4814920
M. Wt: 472.3 g/mol
InChI Key: XYIXHMFTLSZXBJ-HMAPJEAMSA-N
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Description

(4Z)-4-[[1-[(4-bromophenyl)methyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, bromophenyl, and pyrazolidine-dione moieties, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[[1-[(4-bromophenyl)methyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole compound, a bromophenylmethyl group is introduced through a Friedel-Crafts alkylation reaction.

    Condensation Reaction: The resulting indole derivative undergoes a condensation reaction with a pyrazolidine-3,5-dione derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[[1-[(4-bromophenyl)methyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl moiety, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

Biologically, (4Z)-4-[[1-[(4-bromophenyl)methyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione has shown potential in binding to specific proteins or enzymes, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be useful in treating certain diseases or conditions.

Industry

Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[[1-[(4-bromophenyl)methyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The indole and bromophenyl groups are key to its binding affinity, allowing it to modulate biological pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Dichloroaniline: A compound with a similar aromatic structure but different substituents.

Uniqueness

What sets (4Z)-4-[[1-[(4-bromophenyl)methyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione apart is its combination of indole, bromophenyl, and pyrazolidine-dione moieties. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4Z)-4-[[1-[(4-bromophenyl)methyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3O2/c26-19-12-10-17(11-13-19)15-28-16-18(21-8-4-5-9-23(21)28)14-22-24(30)27-29(25(22)31)20-6-2-1-3-7-20/h1-14,16H,15H2,(H,27,30)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIXHMFTLSZXBJ-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4Z)-4-[[1-[(4-bromophenyl)methyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

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